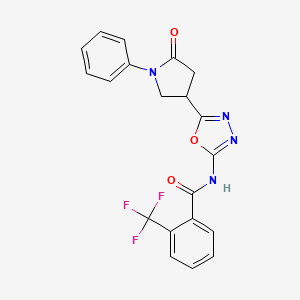
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological applications. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as interactions with human receptors and antimicrobial properties .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step reactions starting from key precursors like antipyrine or sydnone derivatives. For instance, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides was achieved using a one-pot ring conversion reaction from 3-(4-carboxy)phenylsydnone . Similarly, antipyrine derivatives have been synthesized and characterized, indicating that such compounds can be obtained in good yields and can be characterized spectroscopically . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, antipyrine-like derivatives have been analyzed to reveal that their crystal packing is stabilized by hydrogen bonds and π-interactions, which are energetically significant . These techniques could be used to analyze the molecular structure of "this compound" to understand its stability and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be complex, involving various types of reactions. For instance, the formation of 1,2,4-oxadiazoles from amidoximes through thermal cyclization has been reported, which involves a polar cyclization step followed by rate-determining proton transfer . This information could provide insights into the types of chemical reactions that the compound may undergo, such as cyclization or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and biological activity, are crucial for their potential applications. The antimicrobial activity of some benzamide derivatives has been evaluated, with certain compounds showing potent effects against bacterial and fungal species . Additionally, the binding affinity to human receptors has been studied for some derivatives, indicating their potential in drug discovery . These properties would be relevant to the analysis of "this compound" for its possible use in medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds with 1,3,4-oxadiazole moieties have been designed and synthesized for anticancer evaluation. These derivatives have shown moderate to excellent activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, a series of substituted benzamides were evaluated against breast, lung, colon, and ovarian cancer cells, with some derivatives exhibiting higher activity than reference drugs (Ravinaik et al., 2021).
Material Science Applications
In material science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability and the ability to form thin flexible films. These materials are easily soluble in specific solvents, making them suitable for creating polymer films with significant mechanical properties (Sava et al., 2003).
Antimicrobial and Antiplasmodial Activities
New acyl derivatives of 3-aminofurazanes, including those with oxadiazole rings, have shown activity against Plasmodium falciparum strains, indicating potential for treating malaria. The nature of the acyl moiety significantly affects the activity, highlighting the importance of molecular modifications in drug development (Hermann et al., 2021).
Antiviral Activities
Some studies focus on the synthesis of novel compounds for potential antiviral applications, including the development of benzamide-based derivatives showing remarkable activity against avian influenza virus. This suggests the utility of such compounds in creating new antiviral drugs (Hebishy et al., 2020).
Photoluminescent and Electroluminescent Properties
Oxadiazole-functionalized europium(III) benzamide complexes have been synthesized, showing efficient red emissions typical of Eu3+ ions. These complexes are potential candidates for electroluminescent devices, indicating their application in light-emitting diodes (LEDs) and other optical technologies (Zhang et al., 2009).
Propiedades
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-20(22,23)15-9-5-4-8-14(15)17(29)24-19-26-25-18(30-19)12-10-16(28)27(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCFZIIMSMBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

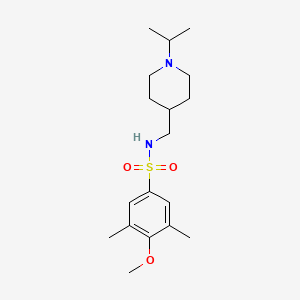
![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
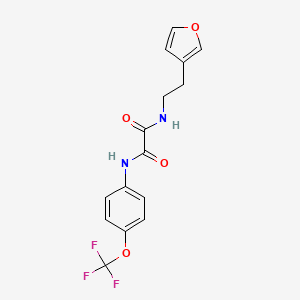
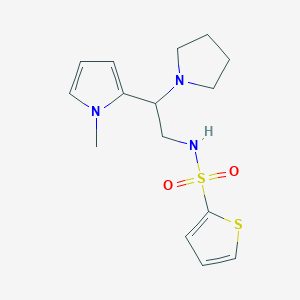
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)
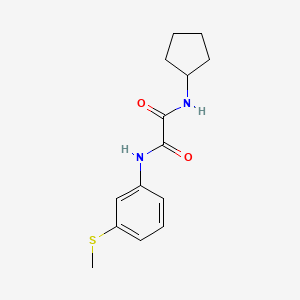
![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)